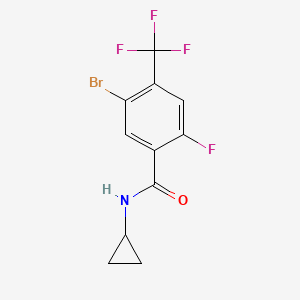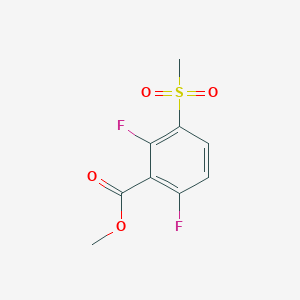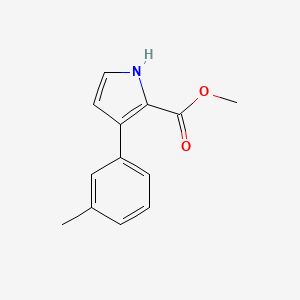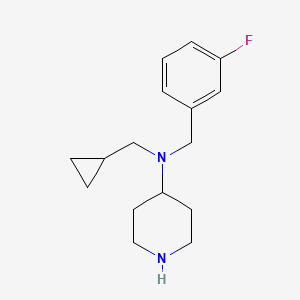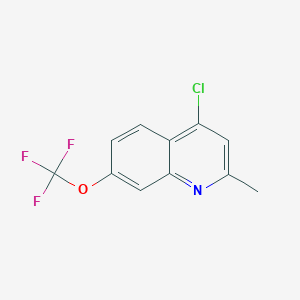
4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline is a synthetic organic compound with the molecular formula C11H7ClF3NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline typically involves the reaction of 2-methylquinoline with chlorinating agents and trifluoromethoxy substituents. One common method includes the use of 4-chloro-2-methylquinoline as a starting material, which is then reacted with trifluoromethoxy reagents under controlled conditions to introduce the trifluoromethoxy group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the desired purity and quality of the final product .
化学反応の分析
Types of Reactions
4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) and sodium borohydride (reduction) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline
- 4-Chloro-2-methyl-quinazoline
- 4-Chloro-6-methoxy-2-(trifluoromethyl)quinoline
- 4-Chloro-2-trichloromethyl-8-trifluoromethyl-quinoline
Uniqueness
4-Chloro-2-methyl-7-(trifluoromethoxy)quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds with different substituents .
特性
CAS番号 |
53985-77-6 |
|---|---|
分子式 |
C11H7ClF3NO |
分子量 |
261.63 g/mol |
IUPAC名 |
4-chloro-2-methyl-7-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C11H7ClF3NO/c1-6-4-9(12)8-3-2-7(5-10(8)16-6)17-11(13,14)15/h2-5H,1H3 |
InChIキー |
PXKMHBLZMCMJNX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717772.png)
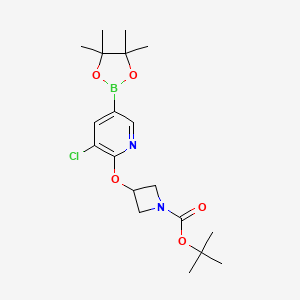

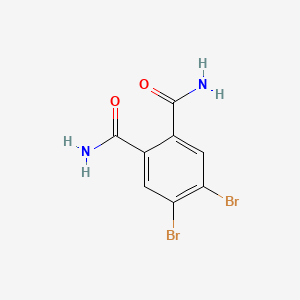
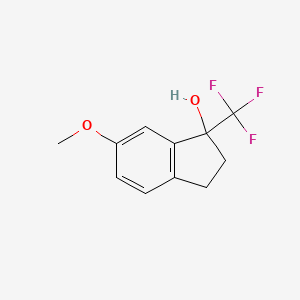


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)
![2-[2-(2-methoxyethoxy)ethoxy]acetohydrazide](/img/structure/B13717837.png)
